molecular formula C7H9Br2N3 B11794090 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole

Cat. No.: B11794090
M. Wt: 294.97 g/mol
InChI Key: URCCNNYEGGLOOT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole: is an organic compound belonging to the triazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring, and a cyclopentyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole typically involves the bromination of 1-cyclopentyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It is also explored for its potential as a bioactive molecule with antimicrobial and antifungal properties .

Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. It is also explored for its potential use in agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or proteins by forming stable complexes with them. This interaction can disrupt the normal functioning of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 3,5-Dibromo-1H-1,2,4-triazole
  • 4,5-Dibromo-1H-1,2,3-triazole
  • 3,5-Diamino-1,2,4-triazole
  • 1,2,3-Triazoles

Comparison: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to other triazole derivatives. The bromine atoms enhance its reactivity, making it suitable for various substitution and coupling reactions .

Properties

Molecular Formula

C7H9Br2N3

Molecular Weight

294.97 g/mol

IUPAC Name

3,5-dibromo-1-cyclopentyl-1,2,4-triazole

InChI

InChI=1S/C7H9Br2N3/c8-6-10-7(9)12(11-6)5-3-1-2-4-5/h5H,1-4H2

InChI Key

URCCNNYEGGLOOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NC(=N2)Br)Br

Origin of Product

United States

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